Chemical structure of 2-benzylphenyl acetate
Chemical structure of 2-benzylphenyl acetate
Structural Analysis, Synthesis, and Reactivity Profile
Part 1: Executive Summary & Structural Disambiguation
Compound Identity:
-
IUPAC Name: (2-Benzylphenyl) acetate[1]
-
Systematic Name: Acetic acid, 2-(phenylmethyl)phenyl ester[2]
-
Molecular Formula:
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Critical Disambiguation (Senior Scientist Note): A common error in database retrieval and procurement is conflating 2-benzylphenyl acetate with its constitutional isomer, benzyl phenylacetate (CAS 102-16-9).
-
Target Molecule (2-benzylphenyl acetate): An aryl ester where the acetate group is bonded directly to a phenol ring bearing an ortho-benzyl group.
-
Isomer (Benzyl phenylacetate): An alkyl ester where the benzyl group is bonded to the oxygen of phenylacetic acid.
This guide focuses strictly on the aryl ester , a compound of significant interest in mechanistic photochemistry (Photo-Fries rearrangement) and as a protected intermediate in the synthesis of substituted xanthenes and bioactive phenols.[2]
Part 2: Structural Anatomy & Steric Environment
The reactivity of 2-benzylphenyl acetate is dominated by the ortho-effect . The bulky benzyl group at the C2 position creates a steric clash with the acetate moiety at C1. This forces the acetate group out of planarity with the aromatic ring, reducing conjugation and altering the
Visualization: Structural Connectivity & Steric Clash
The following diagram illustrates the connectivity and the steric interaction zone between the ortho-benzyl methylene and the carbonyl oxygen.
Figure 1: Connectivity graph highlighting the steric interaction between the acetate carbonyl and the ortho-benzyl methylene group.
Part 3: Synthesis Protocol (Self-Validating System)
Rationale: Direct acetylation of 2-benzylphenol is the most robust route. While acid-catalyzed Fischer esterification is possible, the use of acetic anhydride with a base (pyridine) is preferred to drive the equilibrium to completion and avoid harsh thermal conditions that could degrade the phenol.[2]
Protocol: Acetylation of 2-Benzylphenol[5]
Reagents:
-
Substrate: 2-Benzylphenol (1.0 eq)
-
Acylating Agent: Acetic Anhydride (1.2 eq)
-
Catalyst/Solvent: Pyridine (2.0 eq) or catalytic DMAP with Et3N in DCM.
-
Solvent: Dichloromethane (DCM) (anhydrous).
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve 2-benzylphenol in anhydrous DCM (0.5 M concentration). -
Addition: Add Pyridine (2.0 eq) followed by dropwise addition of Acetic Anhydride (1.2 eq) at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 8:1). The starting phenol (
) should disappear, replaced by the less polar ester (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ).
-
-
Quench: Add saturated
solution to quench excess anhydride. -
Workup: Extract with DCM (
). Wash combined organics with 1M HCl (to remove pyridine), saturatedngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> , and brine. -
Purification: Dry over
, concentrate, and purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
Validation Criteria (Pass/Fail)
The synthesis is considered successful ONLY if the product meets the following spectroscopic fingerprint:
| Technique | Parameter | Expected Value | Diagnostic Significance |
| 1H NMR | 2.25 ppm (s) | Confirms acetylation.[6] If absent, reaction failed. | |
| 1H NMR | 3.99 ppm (s) | Confirms benzyl integrity. Shifted downfield from parent phenol. | |
| Appearance | Physical State | Yellow Liquid | Solidification may indicate impurity (e.g., parent phenol).[2] |
Data derived from spectroscopic analysis of 2-benzylphenyl acetate [1].
Part 4: Reactivity & Applications (The Photo-Fries Rearrangement)
Mechanism: Unlike simple phenyl acetate, 2-benzylphenyl acetate undergoes the Fries Rearrangement with high regioselectivity when subjected to UV irradiation (Photo-Fries).[2] The reaction proceeds via a radical pair mechanism within a solvent cage.
-
Excitation: Ester absorbs UV light (
), entering an excited singlet state. -
Homolysis: The C-O bond cleaves, generating a phenoxy radical and an acetyl radical.
-
Recombination: The acetyl radical attacks the aromatic ring.
-
Tautomerization: The resulting cyclohexadienone tautomerizes to the hydroxyketone.
Why this matters: The bulky benzyl group increases the "cage effect," favoring recombination over diffusion (which would lead to decarbonylation).[2] This makes 2-benzylphenyl acetate a model substrate for studying "environmental crowding" effects in polymer films [2].
Visualization: Photo-Fries Pathway
Figure 2: Mechanistic pathway of the Photo-Fries rearrangement showing the divergence between recombination (product formation) and diffusion.
Part 5: Spectroscopic Data Reference
For researchers verifying the synthesized compound, the following NMR data is the standard for purity assessment.
1H NMR (400 MHz, DMSO-d6):
-
7.35 (dt, 2H, J = 7.6, 0.6 Hz, Ar-H)[6]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
7.27–7.33 (m, 2H, Ar-H)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
7.24–7.26 (m, 3H, Ar-H)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
7.22–7.24 (m, 1H, Ar-H)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> - 7.14 (d, 1H, J = 8.2 Hz, Ar-H ortho to ester)
-
3.99 (s, 2H, Benzyl
) -
2.25 (s, 3H, Acetatengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> )
Interpretation: The singlet at 2.25 ppm is characteristic of an aryl acetate. A shift significantly lower (< 2.1 ppm) would suggest hydrolysis to acetic acid or an alkyl ester isomer.[2] The benzyl singlet at 3.99 ppm is deshielded compared to toluene due to the adjacent phenolic system.
References
-
Spectral Characterization: Accepted Manuscript - RSC Publishing. (Data extracted from Supporting Information for "A step towards sustainability: O-acylation of phenols"). Royal Society of Chemistry.[8] 6[1][2][8][9]
-
Mechanistic Photochemistry: Chen, Y. Z., & Weiss, R. G. (2009).[2] "Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. The influences of intra- and inter-molecular 'crowding' effects."[10][11] Photochemical & Photobiological Sciences. 10[2]
-
General Reactivity: "Fries Rearrangement." Organic Chemistry Portal. 12
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl phenyl acetate 102-16-9 India [ottokemi.com]
- 4. Benzyl Phenyl Acetate | Benzyl Phenyl Acetate: Information & Details - Elchemy [elchemy.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. The influences of intra- and inter-molecular ‘crowding’ effects - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Fries Rearrangement [organic-chemistry.org]
